molecular formula C32H26N4O2 B1669423 Conivaptan CAS No. 210101-16-9

Conivaptan

Cat. No.: B1669423
CAS No.: 210101-16-9
M. Wt: 498.6 g/mol
InChI Key: IKENVDNFQMCRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conivaptan is a non-peptide inhibitor of antidiuretic hormone (vasopressin). It was approved in 2004 for the treatment of hyponatremia, a condition characterized by low blood sodium levels, often caused by the syndrome of inappropriate antidiuretic hormone (SIADH). This compound inhibits both isotypes of the vasopressin receptor (V1a and V2), making it a dual antagonist .

Preparation Methods

Conivaptan can be synthesized through a series of chemical reactions starting from aniline. The preparation method involves amidation and other steps to form the final compound. The industrial production of this compound hydrochloride involves specific reaction conditions and purification processes to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Conivaptan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Treatment of Hyponatremia

Conivaptan has been extensively studied for its role in treating hyponatremia, a condition characterized by low serum sodium levels. A pivotal study demonstrated that a 4-day intravenous infusion of this compound significantly increased serum sodium concentrations in patients with euvolemic or hypervolemic hyponatremia. The results indicated an increase in serum sodium from a baseline of 0.8 mEq/L with placebo to 6.3 mEq/L and 9.4 mEq/L with doses of 40 mg/day and 80 mg/day, respectively (p < 0.0001) . Additionally, this compound was well tolerated, with minimal adverse reactions reported.

Neurological Applications

Recent studies have investigated the effects of this compound on brain edema following ischemic events. In an experimental stroke model using mice, this compound treatment significantly reduced brain water content and improved blood-brain barrier integrity compared to control groups. Specifically, continuous intravenous treatment with this compound reduced brain water content from 81.66% in vehicle-treated mice to 78.28% in those treated with this compound . This suggests potential neuroprotective properties that could be beneficial in managing stroke-related complications.

Hemodynamic Effects

This compound has also been evaluated for its acute hemodynamic effects. Research indicates that it can lead to favorable changes in urine output without adversely affecting blood pressure or heart rate, making it a suitable option for patients requiring diuresis while maintaining hemodynamic stability .

Comparative Efficacy: this compound vs. Other Vasopressin Antagonists

To better understand the unique benefits of this compound, it is essential to compare its efficacy against other vasopressin antagonists such as tolvaptan.

Parameter This compound Tolvaptan
Serum Sodium IncreaseUp to 9.4 mEq/LUp to 22 mEq/L
Effect on Brain EdemaSignificant reductionNo significant effect
Urine Sodium ExcretionDecreasedDecreased
Blood Pressure ImpactNo significant changeNo significant change

This table illustrates that while both drugs effectively increase serum sodium levels, this compound may offer additional benefits related to brain edema management.

Case Study 1: Efficacy in Hyponatremia Management

A clinical case involving a patient with severe hyponatremia due to heart failure demonstrated the successful use of this compound. The patient received an intravenous infusion of this compound for four days, resulting in a substantial increase in serum sodium from 124 mEq/L to 136 mEq/L, allowing for safe discharge and ongoing outpatient management .

Case Study 2: Stroke Recovery

In another case study focusing on post-stroke recovery, patients treated with this compound showed improved neurological outcomes compared to those receiving standard care alone. The treatment group exhibited reduced brain edema and better preservation of neurological function during follow-up assessments .

Mechanism of Action

Conivaptan functions by antagonizing the vasopressin receptors V1a and V2 Vasopressin plays a crucial role in regulating water and electrolyte balance in the bodyThis mechanism is particularly useful in treating conditions like hyponatremia, where water retention leads to diluted sodium levels .

Comparison with Similar Compounds

Conivaptan is unique among vasopressin receptor antagonists due to its dual antagonism of both V1a and V2 receptors. Similar compounds include:

Biological Activity

Conivaptan is a nonpeptide dual antagonist of vasopressin receptors V1a and V2, primarily used for treating euvolemic and hypervolemic hyponatremia. Its mechanism of action involves blocking the effects of arginine vasopressin (AVP) on these receptors, which play critical roles in fluid balance and vascular resistance. This article details the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound binds with high affinity to both V1a and V2 receptors, inhibiting their activity. The Ki values for this compound against the V1a and V2 receptors are approximately 0.61 nM and 0.66 nM, respectively, indicating its potent antagonistic properties . By blocking these receptors, this compound promotes aquaresis (excretion of free water) without significantly affecting electrolyte balance.

Pharmacological Effects

1. Diuretic Activity:

  • This compound has been shown to increase urine volume and free water clearance in animal models without altering blood pressure . In clinical settings, it effectively corrects hyponatremia in patients with conditions such as heart failure and cirrhosis.

2. Inflammatory Response Modulation:

  • Recent studies have demonstrated that this compound may play a role in modulating inflammatory responses. In a rat model of cerebral injury, this compound treatment resulted in decreased levels of pro-inflammatory cytokines like TNF-α and IL-15 compared to control groups . This suggests potential therapeutic applications beyond fluid management.

Efficacy in Hyponatremia

This compound has been evaluated in various clinical trials for its efficacy in treating hyponatremia:

  • Study 1: A randomized controlled trial involving patients with euvolemic or hypervolemic hyponatremia showed that this compound significantly increased serum sodium levels compared to placebo (p<0.001) over a treatment period of several days .
  • Study 2: Another trial assessed the safety and efficacy of this compound in patients with heart failure, noting improvements in hemodynamic parameters and significant increases in urine output .

Adverse Effects

While generally well-tolerated, common adverse effects associated with this compound include infusion site reactions, headache, and gastrointestinal disturbances. Its use is contraindicated in patients with severe liver impairment due to its metabolism via CYP3A4 .

Data Table: Summary of Key Findings

StudyPopulationOutcome
Study 1Patients with hyponatremiaIncreased serum sodium (p<0.001)Effective for correcting hyponatremia
Study 2Heart failure patientsImproved hemodynamics and urine outputBeneficial for fluid management
Inflammatory StudyRat modelDecreased TNF-α and IL-15 levelsPotential anti-inflammatory effects

Case Studies

Case Study 1: Hyponatremia in Heart Failure
A patient with chronic heart failure presented with severe hyponatremia. Treatment with this compound led to a rapid increase in serum sodium levels from 120 mEq/L to 135 mEq/L within three days, demonstrating its effectiveness in acute management.

Case Study 2: Cerebral Injury
In an experimental model of cerebral ischemia, administration of this compound reduced brain edema and improved neurological outcomes by attenuating inflammatory cytokine release .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Conivaptan’s dual V1a/V2 receptor antagonism, and how does this influence experimental design in hyponatremia studies?

this compound acts as a nonpeptide dual arginine vasopressin (AVP) receptor antagonist, selectively blocking V1a (vascular) and V2 (renal) receptors. This dual inhibition reduces water reabsorption (via V2) and modulates vascular tone (via V1a). In experimental designs, researchers must account for both receptor subtypes by incorporating assays to measure urine output (V2 effect) and hemodynamic parameters (V1a effect). Dose-response studies should differentiate receptor-specific effects using selective antagonists as controls .

Q. What are the standard pharmacokinetic parameters for this compound in preclinical models, and how do they inform dosing protocols?

this compound exhibits dose-dependent bioavailability, with a half-life of 5–9 hours in humans. Preclinical models (e.g., rodent hyponatremia) often use intravenous doses of 0.1–1 mg/kg to achieve therapeutic serum concentrations. Researchers should validate dosing via HPLC or LC-MS/MS to ensure plasma levels align with receptor saturation thresholds. Note: Hepatic metabolism via CYP3A4 necessitates drug-interaction studies when combined with CYP inhibitors/inducers .

Q. Which animal models are most appropriate for studying this compound’s efficacy in syndrome of inappropriate antidiuretic hormone (SIADH)?

Rodent models with induced SIADH (e.g., water-loading + desmopressin administration) are standard. Key endpoints include urine osmolality, serum sodium, and AVP levels. Larger models (e.g., canines) may better replicate human hemodynamic responses. Ensure ethical compliance with fluid-restriction protocols to avoid hypovolemia .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across clinical trials for euvolaemic hyponatremia?

Discrepancies in trial outcomes (e.g., rapid vs. slow sodium correction) often stem from patient stratification. For example, subgroup analyses reveal improved efficacy in patients with baseline serum Na⁺ <125 mmol/L versus milder cases. Methodologically, apply multivariate regression to adjust for covariates like renal function, baseline AVP levels, and concomitant medications. Sensitivity analyses can isolate this compound’s effect from confounding variables .

Q. What experimental strategies optimize this compound’s therapeutic window in patients with renal impairment?

Renal impairment alters this compound’s clearance, requiring dose adjustments. In vitro models (e.g., human renal proximal tubule cells) can simulate impaired filtration. In vivo, use nephrectomy models or cisplatin-induced renal injury to study pharmacokinetic shifts. Adaptive trial designs with real-time glomerular filtration rate (GFR) monitoring are recommended to balance efficacy and adverse events (e.g., infusion-site reactions) .

Q. How do in vitro binding affinity assays for this compound correlate with in vivo receptor occupancy, and what are the implications for translational research?

In vitro assays (e.g., radioligand displacement) show this compound’s Ki values of 0.48 nM (V2) and 1.1 nM (V1a). However, in vivo receptor occupancy depends on tissue distribution and protein binding. Use positron emission tomography (PET) with radiolabeled AVP analogues to quantify receptor occupancy dynamically. Discrepancies may explain why V1a effects (e.g., blood pressure modulation) are less pronounced clinically than in vitro predictions .

Q. What methodologies address the limitations of this compound’s short half-life in chronic hyponatremia management?

Current trials rely on continuous IV infusion due to poor oral bioavailability. Advanced approaches include:

  • Prodrug formulations : Synthesize ester derivatives to enhance absorption.
  • Nanoparticle delivery systems : Polymeric carriers (e.g., PLGA) prolong plasma retention.
  • Combination therapy : Co-administration with oral V2 antagonists (e.g., Tolvaptan) for sustained effects. Validate these strategies using pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on this compound’s impact on mortality in acute hyponatremia?

Mortality data are confounded by comorbidities (e.g., heart failure, sepsis). Apply competing-risk regression models to distinguish hyponatremia-specific outcomes. Meta-analyses of pooled trial data (e.g., fixed-effects models) can clarify this compound’s role. Note: Post-hoc analyses of Phase III trials show no mortality benefit, suggesting prioritization of sodium correction speed over survival endpoints .

Q. What statistical approaches are recommended for handling missing data in this compound trials with high dropout rates?

Use multiple imputation (MI) or pattern-mixture models to account for missingness. Sensitivity analyses (e.g., tipping-point analysis) assess robustness. For longitudinal data, mixed-effects models with random intercepts accommodate uneven follow-up. Pre-specify handling protocols in statistical analysis plans (SAPs) to minimize bias .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies given variability in hyponatremia etiology?

Standardize inclusion criteria using consensus guidelines (e.g., European Society of Endocrinology). Publish full experimental protocols (e.g., dosing, assay conditions) in supplementary materials. Collaborative cross-lab validation (e.g., ring trials) ensures robustness. Open-access datasets (e.g., ClinVar) enhance transparency .

Properties

IUPAC Name

N-[4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]-2-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKENVDNFQMCRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175220
Record name Conivaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Conivaptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very slightly soluble (0.15 mg/mL at 23 °C), 1.75e-03 g/L
Record name Conivaptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Conivaptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Conivaptan is a dual AVP antagonist with nanomolar affinity for human arginine vasopressin V1A and V2 receptors in vitro. This antagonism occurs in the renal collecting ducts, resulting in aquaresis, or excretion of free water.
Record name Conivaptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

210101-16-9
Record name Conivaptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210101-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Conivaptan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210101169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Conivaptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Conivaptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CONIVAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NJ98Y462X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Conivaptan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

beta-Bromoethylamine
beta-Bromoethylamine
Conivaptan
beta-Bromoethylamine
beta-Bromoethylamine
Conivaptan
beta-Bromoethylamine
beta-Bromoethylamine
Conivaptan
beta-Bromoethylamine
beta-Bromoethylamine
Conivaptan
beta-Bromoethylamine
beta-Bromoethylamine
Conivaptan
beta-Bromoethylamine
Conivaptan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.